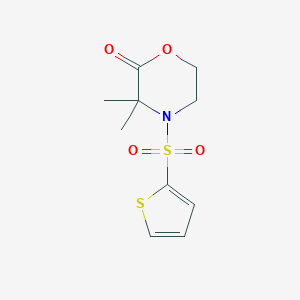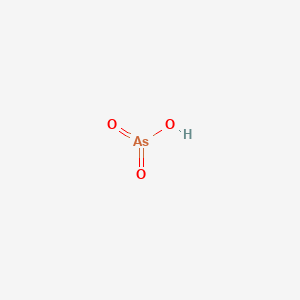
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone, also known as SU6656, is a potent and selective inhibitor of Src family kinases. It was first synthesized in 1999 by researchers at Sugen Inc. and has since been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways.
Mecanismo De Acción
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone works by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This inhibition can lead to a variety of cellular effects, including decreased cell proliferation, increased apoptosis, and altered cell migration and adhesion.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone can inhibit the growth and survival of a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in lab experiments is its high potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other cellular processes. However, one limitation of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.
Direcciones Futuras
There are several potential future directions for research involving 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone. One area of interest is the development of combination therapies that target both Src family kinases and other signaling pathways involved in cancer progression. Additionally, researchers are exploring the use of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in combination with other drugs to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research into the development of new inhibitors that are more potent and have longer half-lives than 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone.
Métodos De Síntesis
The synthesis of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone involves several steps, including the reaction of 2-chloro-4,5-dimethylthiophene with sodium hydride to form the corresponding thiolate. This thiolate is then reacted with 2-bromoethylmorpholine to form the desired product.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways. These kinases are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, researchers can gain insights into the underlying mechanisms of these processes and potentially develop new therapies for diseases such as cancer.
Propiedades
Nombre del producto |
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone |
|---|---|
Fórmula molecular |
C10H13NO4S2 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-thiophen-2-ylsulfonylmorpholin-2-one |
InChI |
InChI=1S/C10H13NO4S2/c1-10(2)9(12)15-6-5-11(10)17(13,14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
NYTUQTCTXLQSMH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
SMILES canónico |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
